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Introduction
2-Ethynyl-4-methylpyridine, a substituted pyridine derivative, is a molecule of significant

interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the

pyridine scaffold make it a valuable building block for the synthesis of complex organic

molecules, including pharmaceuticals, functional polymers, and novel ligands for catalysis. The

precise characterization of this compound is paramount for its effective utilization, ensuring the

identity, purity, and structural integrity of the substance. This technical guide provides a

comprehensive overview of the spectroscopic data of 2-Ethynyl-4-methylpyridine, focusing

on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The causality behind experimental choices and the interpretation of the

spectral data are discussed in detail to provide a practical and in-depth resource for

researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview
2-Ethynyl-4-methylpyridine (CAS No: 30413-54-8) possesses a molecular formula of C₈H₇N

and a molecular weight of 117.15 g/mol .[1][2] The structure features a pyridine ring substituted

at the 2-position with an ethynyl group (-C≡CH) and at the 4-position with a methyl group (-

CH₃). This unique arrangement of functional groups gives rise to a distinct spectroscopic

fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 2-Ethynyl-4-methylpyridine, both ¹H (proton) and

¹³C (carbon-13) NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Ethynyl-4-methylpyridine is expected to exhibit distinct signals for

the aromatic protons on the pyridine ring, the acetylenic proton, and the methyl protons. The

chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethynyl-4-methylpyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

Relaxation delay: 1-2 seconds.

Pulse width: 90°.

Spectral width: 0-10 ppm.

Data Processing: Perform Fourier transformation, phasing, and baseline correction of the

acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak

(for CDCl₃, δ = 7.26 ppm).

Data Interpretation and Key Insights

The ¹H NMR data for 2-Ethynyl-4-methylpyridine is summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1600865?utm_src=pdf-body
https://www.benchchem.com/product/b1600865?utm_src=pdf-body
https://www.benchchem.com/product/b1600865?utm_src=pdf-body
https://www.benchchem.com/product/b1600865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-6 ~8.4 d ~5.0

H-5 ~7.2 dd ~5.0, 1.5

H-3 ~7.0 s -

Acetylenic H ~3.1 s -

Methyl H (-CH₃) ~2.4 s -

Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region (δ

7.0-8.5 ppm). The H-6 proton, being adjacent to the nitrogen atom, is the most deshielded

and appears furthest downfield. It is observed as a doublet due to coupling with the H-5

proton. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3

(long-range coupling). The H-3 proton is a singlet as it has no adjacent protons to couple

with.

Acetylenic Proton: The proton of the terminal alkyne is typically found in the region of δ 2.5-

3.5 ppm. Its singlet nature is due to the absence of neighboring protons.

Methyl Protons: The three protons of the methyl group at the 4-position are chemically

equivalent and appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom in 2-Ethynyl-4-methylpyridine will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:
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Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Acquisition mode: Proton-decoupled.

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum

using the solvent peak (for CDCl₃, δ = 77.16 ppm).

Data Interpretation and Key Insights

The expected ¹³C NMR chemical shifts for 2-Ethynyl-4-methylpyridine are presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2 ~143

C-6 ~150

C-4 ~148

C-5 ~125

C-3 ~123

C≡CH ~83

C≡CH ~78

-CH₃ ~21

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring resonate in the

aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-

6) are typically the most downfield.

Alkynyl Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group appear in the

characteristic range of δ 70-90 ppm.

Methyl Carbon (-CH₃): The methyl carbon gives a signal in the upfield region of the

spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: The spectrum can be acquired from a neat liquid sample placed

between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance

(ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum (transmittance vs. wavenumber).

Data Interpretation and Key Insights

The IR spectrum of 2-Ethynyl-4-methylpyridine will show characteristic absorption bands for

the alkyne and aromatic moieties.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

≡C-H stretch (alkyne) ~3300 Strong, sharp

C-H stretch (aromatic) 3100-3000 Medium

C≡C stretch (alkyne) ~2100 Medium, sharp

C=C and C=N stretch

(aromatic ring)
1600-1450 Medium to strong

C-H bend (aromatic) 900-690 Medium to strong
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Alkyne Vibrations: The most diagnostic peaks are the sharp C-H stretch of the terminal

alkyne at approximately 3300 cm⁻¹ and the C≡C triple bond stretch around 2100 cm⁻¹. The

presence of both peaks is strong evidence for a terminal alkyne.

Aromatic Vibrations: The C-H stretching vibrations of the pyridine ring are observed above

3000 cm⁻¹. The ring stretching vibrations (C=C and C=N) appear in the 1600-1450 cm⁻¹

region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹)

can provide information about the substitution pattern of the ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Acquisition Parameters:

Ionization mode: Positive ion mode is typically used for pyridinic compounds to observe

the protonated molecule [M+H]⁺.

Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Data Interpretation and Key Insights

The mass spectrum of 2-Ethynyl-4-methylpyridine will provide key information for confirming

its molecular formula.
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m/z (mass-to-charge ratio) Assignment Interpretation

118.0651 [M+H]⁺

Protonated molecular ion.

Confirms the molecular weight

of 117.15.[2]

117.0578 [M]⁺
Molecular ion (observed in EI-

MS).

91 [M-C₂H₂]⁺
Loss of acetylene from the

molecular ion.

77 [C₆H₅]⁺ Phenyl cation fragment.

Molecular Ion: In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z

118.[2] In EI-MS, the molecular ion peak [M]⁺ at m/z 117 would be observed.

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural

information. Common fragmentation pathways for this molecule would include the loss of the

acetylene group (26 Da) or cleavage of the pyridine ring.

Workflow and Logical Relationships
The comprehensive characterization of 2-Ethynyl-4-methylpyridine follows a logical workflow

where the data from each spectroscopic technique complements the others to provide a

complete structural picture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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